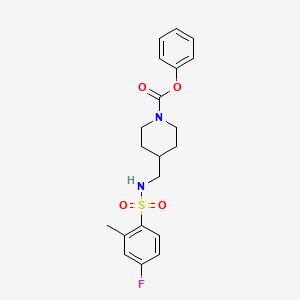

(R)-2-((((benzyloxy)carbonyl)amino)methyl)-3-methylbutanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

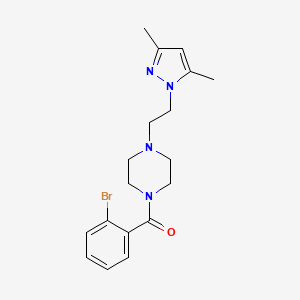

This compound is an amino acid derivative with a benzyloxy carbonyl group attached to the amino group and a methyl group on the beta carbon. Amino acid derivatives are often used in peptide synthesis and can have various biological activities .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a carboxylic acid group, an amino group (modified with a benzyloxy carbonyl group), and a branched alkyl chain. The stereochemistry at the alpha carbon is indicated as ®, which would influence the compound’s physical properties and reactivity .Chemical Reactions Analysis

The compound could undergo various chemical reactions typical of amino acids and carbonyl compounds. For example, the carboxylic acid group could participate in condensation reactions, and the protected amino group could be deprotected under certain conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, it would likely be solid at room temperature, and its solubility would depend on the solvent used. The compound’s reactivity would be influenced by the presence of the carboxylic acid and protected amino groups .科学的研究の応用

Synthetic Methodologies and Derivative Preparation

The compound (R)-2-((((benzyloxy)carbonyl)amino)methyl)-3-methylbutanoic acid is involved in synthetic methodologies aiming for high selectivity and efficiency in organic synthesis. Diastereoselective alkylation techniques have been developed for 3-aminobutanoic acids, highlighting the utility of (R)- and (S)-enantiomers in preparative HPLC separations and enzymatic kinetic resolutions. Such methodologies enable the synthesis of various derivatives, including the N-benzyl- and N-benzyloxycarbonyl derivatives, through deprotonation and subsequent alkylation or amination processes. These approaches are critical for preparing α-substituted β-amino acids with high configurational selectivity, demonstrating the compound's role in synthesizing enantiomerically pure intermediates for pharmaceutical applications (Estermann & Seebach, 1988).

Contribution to Pharmaceutical Research

The compound's derivatives are pivotal in pharmaceutical research, particularly in designing renin inhibitory peptides. The synthesis of a highly stereoselective compound, 2(R)-[5(R)-[1(S)-[(tert-butyloxycarbonyl)amino]-3-methylbutyl]-2,2- dimethyl-4(R)-dioxolanyl]-3-methylbutanoic acid, exemplifies the application in creating potent inhibitors of human plasma renin. Such compounds are valuable for developing treatments targeting hypertension and cardiovascular diseases, showcasing the chemical's significance in creating novel therapeutic agents (Thaisrivongs et al., 1987).

Material Science and Polymer Chemistry

In material science and polymer chemistry, the manipulation of (R)-3-hydroxybutanoic acid derivatives, closely related to (R)-2-((((benzyloxy)carbonyl)amino)methyl)-3-methylbutanoic acid, is significant for producing cyclic oligomers and polymers. These applications are crucial for developing biodegradable plastics and other materials with specific physical properties, highlighting the role of such compounds in advancing sustainable material solutions (Plattner et al., 1993).

Enantioselective Synthesis and Chiral Technology

The compound's framework is instrumental in enantioselective synthesis, providing a foundation for preparing β-amino acids and their derivatives. This aspect is particularly relevant in chiral technology, where the synthesis of enantiomerically pure compounds is essential for drug development and other applications requiring specific stereochemistry. The ability to manipulate the compound's structure for synthesizing enantiopure derivatives underscores its importance in modern organic synthesis and chiral technologies (Juaristi et al., 1992).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

(2R)-3-methyl-2-(phenylmethoxycarbonylaminomethyl)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-10(2)12(13(16)17)8-15-14(18)19-9-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3,(H,15,18)(H,16,17)/t12-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYEFCGYTOBTQNU-LBPRGKRZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CNC(=O)OCC1=CC=CC=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](CNC(=O)OCC1=CC=CC=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-((((benzyloxy)carbonyl)amino)methyl)-3-methylbutanoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-(4-Benzylpiperidin-1-yl)-2-oxoethoxy]-3-methoxybenzaldehyde](/img/structure/B2926139.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-5-chlorothiophene-2-carboxamide](/img/structure/B2926141.png)

![Benzofuran-2-yl(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2926144.png)

![5-chloro-2-methoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2926146.png)

![(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}prop-2-enamide](/img/structure/B2926148.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-5-(4-ethoxy-3-methoxybenzylidene)-2-thioxothiazolidin-4-one](/img/structure/B2926149.png)

![6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one](/img/structure/B2926152.png)